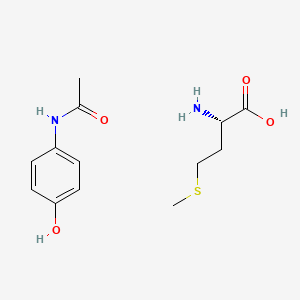
Pameton
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pameton, also known as this compound, is a useful research compound. Its molecular formula is C13H20N2O4S and its molecular weight is 300.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pameton, also known as palmitoylethanolamide, is a bioactive lipid that has garnered attention for its potential therapeutic applications, particularly in the fields of pain management and neuroinflammation. This article delves into the scientific research applications of this compound, supported by comprehensive data and case studies.
Chronic Pain Relief
Numerous studies have demonstrated the efficacy of this compound in managing chronic pain conditions. A meta-analysis highlighted its ability to significantly reduce pain intensity in patients suffering from chronic and neuropathic pain. Specifically, the analysis showed that this compound treatment resulted in a reduction of pain intensity by 1.04 points every two weeks compared to only 0.20 points in the control group .
Key Findings:
- Efficacy: this compound reduced pain intensity significantly more than placebo.
- Patient Demographics: Effects were consistent across different ages and genders.
- Safety Profile: No serious adverse events were reported during the studies.
Neuropathic Pain
This compound has shown promise in treating neuropathic pain associated with conditions like diabetic neuropathy and post-surgical pain. Its mechanism involves down-regulating mast cell activation and modulating glial cell functions, which are critical in the pathophysiology of neuropathic pain .
Comparative Efficacy Table
Propiedades
Número CAS |
99126-15-5 |
|---|---|
Fórmula molecular |
C13H20N2O4S |
Peso molecular |
300.38 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methylsulfanylbutanoic acid;N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2.C5H11NO2S/c1-6(10)9-7-2-4-8(11)5-3-7;1-9-3-2-4(6)5(7)8/h2-5,11H,1H3,(H,9,10);4H,2-3,6H2,1H3,(H,7,8)/t;4-/m.0/s1 |
Clave InChI |
JNJHMRCORHOFME-VWMHFEHESA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)O.CSCCC(C(=O)O)N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)O.CSCC[C@@H](C(=O)O)N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)O.CSCCC(C(=O)O)N |
Sinónimos |
Pameton |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















